3-ethynyl-N-methylaniline

Description

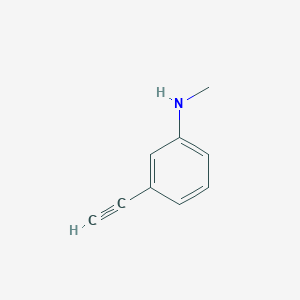

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBDNTYSWVIGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599773 | |

| Record name | 3-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132056-23-6 | |

| Record name | 3-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-ethynyl-N-methylaniline chemical structure and properties

An In-Depth Technical Guide to 3-Ethynyl-N-methylaniline: Synthesis, Properties, and Applications

Introduction

3-Ethynyl-N-methylaniline is a versatile bifunctional organic compound that is gaining significant attention from the scientific community. Its structure, featuring a reactive terminal alkyne (ethynyl group) and a nucleophilic secondary aromatic amine (N-methylamino group) on a benzene scaffold, makes it a highly valuable building block in modern organic synthesis. This guide provides a comprehensive technical overview of 3-ethynyl-N-methylaniline, designed for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, present a detailed synthetic protocol with mechanistic rationale, explore its key reactivities, and discuss its current and potential applications in medicinal chemistry and materials science.

Molecular Structure and Identification

The core structure of 3-ethynyl-N-methylaniline consists of an aniline backbone with a methyl group substituting one of the amine hydrogens and an ethynyl group located at the meta-position (C-3) of the aromatic ring. This specific arrangement of functional groups dictates its unique reactivity and utility.

| Identifier | Value | Reference |

| IUPAC Name | 3-Ethynyl-N-methylaniline | N/A |

| CAS Number | 132056-23-6 | [1][2] |

| Molecular Formula | C₉H₉N | [2] |

| Molecular Weight | 131.18 g/mol | [2] |

| SMILES | CNc1cccc(c1)C#C | N/A |

| InChI Key | (Predicted) | N/A |

Physicochemical Properties

While extensive experimental data for 3-ethynyl-N-methylaniline is not widely published, its properties can be reliably inferred from structurally related compounds and supplier information. It is crucial for researchers to handle the compound with an understanding of these characteristics.

| Property | Value / Observation | Notes and References |

| Appearance | (Predicted) Colorless to pale yellow or brown liquid/oil | Aromatic amines often darken upon exposure to air and light.[3] |

| Boiling Point | (Predicted) >200 °C | Based on related structures like N-ethyl-3-methylaniline (~221 °C).[4][5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | Typical for aromatic amines.[4] |

| Storage Conditions | Room temperature. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) and protected from light. | [2] Light and air sensitivity is common for this class of compounds.[4][6] |

| Flash Point | (Predicted) > 60 °C | Based on 3-ethynylaniline (59 °C) and N-ethyl-3-methylaniline (~89 °C).[4] |

Synthesis and Purification

The most direct and logical synthesis of 3-ethynyl-N-methylaniline involves the selective N-methylation of its readily available precursor, 3-ethynylaniline. This approach preserves the reactive ethynyl group while modifying the amine.

Synthetic Strategy: Electrophilic N-Methylation

The nitrogen atom of the primary amine in 3-ethynylaniline is nucleophilic and can readily react with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic N-H proton and the HI byproduct, driving the reaction to completion and preventing the formation of quaternary ammonium salts.

Experimental Protocol: Synthesis of 3-Ethynyl-N-methylaniline

This protocol is a representative procedure based on standard N-methylation methodologies for aromatic amines.[7][8]

Materials:

-

3-Ethynylaniline (1.0 eq)

-

Methyl Iodide (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous (sufficient to make a 0.1-0.5 M solution)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethynylaniline and anhydrous acetone under an inert atmosphere (e.g., Argon).

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a proton scavenger and is chosen for its insolubility, which simplifies workup.

-

Addition of Methylating Agent: Add methyl iodide dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed. Using a slight excess of methyl iodide ensures complete consumption of the starting material, but a large excess should be avoided to minimize the risk of over-alkylation to the quaternary ammonium salt.

-

Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-ethynylaniline spot is consumed (typically 4-12 hours).

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium iodide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and residual DMF if used.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

-

The crude 3-ethynyl-N-methylaniline is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-ethynyl-N-methylaniline.

Chemical Reactivity and Mechanistic Pathways

The synthetic power of 3-ethynyl-N-methylaniline lies in the orthogonal reactivity of its two primary functional groups.

Reactivity of the Ethynyl Group

The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. It is a cornerstone for creating extended π-conjugated systems, which are fundamental in materials science for developing organic electronics and dyes.[9]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a quintessential "click chemistry" reaction, the CuAAC provides a highly efficient and regioselective pathway to form 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.[10] This linkage is exceptionally stable and is widely used in drug discovery to link molecular fragments.

Reactivity of the N-Methylamino Group

The secondary amine is a versatile nucleophile and directing group.

-

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can be used to install new functional groups or to protect the amine during subsequent transformations on the ethynyl group.

-

Further Alkylation: While less reactive than the primary amine precursor, the N-methylamino group can undergo further alkylation under more forcing conditions.

Caption: Key reaction pathways for 3-ethynyl-N-methylaniline.

Applications in Research and Development

The dual functionality of 3-ethynyl-N-methylaniline makes it a strategic intermediate in several high-value R&D sectors.

-

Pharmaceutical and Medicinal Chemistry: This molecule is an ideal scaffold for building complex drug candidates. The aniline core can participate in hydrogen bonding with protein targets, while the ethynyl group can be used as a handle for "click" reactions to attach other pharmacophores or as a reactive group for covalent inhibitors. It is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.[9][11]

-

Materials Science: In the field of organic electronics, the ability of 3-ethynyl-N-methylaniline to participate in Sonogashira coupling allows for the construction of well-defined conjugated polymers and oligomers.[6] These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Its derivatives are also used in the synthesis of specialty dyes.[2][6][9]

-

Agrochemicals: Aniline derivatives are foundational to many agrochemicals. The unique structure of 3-ethynyl-N-methylaniline serves as a starting point for novel herbicides and fungicides, where the ethynyl group can be elaborated to tune biological activity and selectivity.[6][12]

Spectral Data and Characterization (Predicted)

For unambiguous identification, the following spectral characteristics are predicted for 3-ethynyl-N-methylaniline.

| Technique | Predicted Signal | Corresponding Structural Feature |

| ¹H NMR | δ ~7.1-7.3 (m), δ ~6.6-6.8 (m) | Aromatic protons (C-H) |

| δ ~3.8-4.2 (s, broad, 1H) | Amine proton (N-H) | |

| δ ~3.0-3.1 (s, 1H) | Acetylenic proton (C≡C-H) | |

| δ ~2.8-2.9 (s, 3H) | Methyl protons (N-CH₃) | |

| ¹³C NMR | δ ~149-150 | C-N |

| δ ~110-130 | Aromatic carbons | |

| δ ~83-84 | C≡C-H | |

| δ ~76-77 | C≡C-H | |

| δ ~30-31 | N-CH₃ | |

| IR (cm⁻¹) | ~3400 (sharp, m) | N-H stretch |

| ~3300 (sharp, s) | ≡C-H stretch | |

| ~2100 (sharp, w) | C≡C stretch (alkyne) | |

| ~1600, ~1500 (s) | Aromatic C=C stretch | |

| Mass Spec (EI) | m/z = 131 (M⁺) | Molecular Ion |

Note: NMR shifts are predicted for CDCl₃ solvent. Actual values may vary.

Safety and Handling

As a member of the aromatic amine class, 3-ethynyl-N-methylaniline should be handled with appropriate caution. No specific toxicology data is available, but data from related compounds like N-methylaniline and 3-ethylaniline suggests the following:

-

Hazards: Toxic if swallowed, inhaled, or in contact with skin.[13] May cause irritation to the skin, eyes, and respiratory system.[4] Prolonged or repeated exposure may lead to methemoglobinemia. Combustible liquid.[13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

3-ethynyl-N-methylaniline hydrochloride | CAS#:1640107-21-6 | Chemsrc. Chemsrc. [Link]

-

Understanding the Properties and Handling of N-Ethyl-3-methylaniline. Self-published. [Link]

-

n-methylaniline - Sdfine. Sdfine. [Link]

-

3-Ethynyl-4-methylaniline - MySkinRecipes. MySkinRecipes. [Link]

-

Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc. Chemsrc. [Link]

-

3-Ethynyl-N-methylaniline - MySkinRecipes. MySkinRecipes. [Link]

-

N-Methylaniline | C7H9N | CID 7515 - PubChem. National Center for Biotechnology Information. [Link]

- Synthesis of n-methylaniline - Google Patents.

-

Preparation of N-methylaniline - PrepChem.com. PrepChem.com. [Link]

-

N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Self-published. [Link]

-

Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations - SciSpace. SciSpace. [Link]

-

Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? - Chegg. Chegg. [Link]

Sources

- 1. 132056-23-6|3-Ethynyl-N-methylaniline|BLD Pharm [bldpharm.com]

- 2. 3-Ethynyl-N-methylaniline [myskinrecipes.com]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]

- 6. 3-Ethynyl-4-methylaniline [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-N-methylaniline

This guide provides a comprehensive overview of the synthetic strategies for preparing 3-ethynyl-N-methylaniline, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for the synthesis of the necessary precursors, and outline the final coupling step to yield the target molecule.

Introduction and Retrosynthetic Analysis

3-Ethynyl-N-methylaniline is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and functional materials.[1] Its structure, featuring a reactive terminal alkyne and a nucleophilic secondary amine, allows for diverse downstream chemical transformations. A logical retrosynthetic analysis of 3-ethynyl-N-methylaniline points to a disconnection at the aryl-alkyne C-C bond, suggesting a cross-coupling strategy. The Sonogashira coupling is the premier choice for this transformation, necessitating a halo-substituted N-methylaniline and a suitable source of the ethynyl group.

To this end, our synthetic approach will focus on two key stages:

-

Synthesis of the Precursor: The preparation of 3-iodo-N-methylaniline.

-

The Core Coupling Reaction: The palladium/copper-catalyzed Sonogashira coupling of 3-iodo-N-methylaniline with a protected acetylene source, followed by deprotection.

Caption: Retrosynthetic analysis of 3-ethynyl-N-methylaniline.

Synthesis of the Key Precursor: 3-Iodo-N-methylaniline

The synthesis of 3-iodo-N-methylaniline can be efficiently achieved through the N-methylation of commercially available 3-iodoaniline. This transformation is crucial for introducing the methyl group onto the aniline nitrogen, a key structural feature of our target molecule.

N-Methylation of 3-Iodoaniline

A straightforward and effective method for the N-methylation of anilines involves the use of an alkylating agent, such as methyl iodide, in the presence of a suitable base.

Experimental Protocol:

-

To a solution of 3-iodoaniline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to ensure proper dispersion.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirring suspension.

-

Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-N-methylaniline.[2]

The Core Reaction: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for our synthesis.

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles: one for palladium and one for copper.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol for the Synthesis of 3-Ethynyl-N-methylaniline

A two-step, one-pot procedure is often employed, where the coupling is performed with trimethylsilylacetylene (TMSA) followed by in-situ deprotection of the silyl group.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-Iodo-N-methylaniline | 233.05 | 1.0 | 1.0 |

| Trimethylsilylacetylene (TMSA) | 98.22 | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |

| Copper(I) iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (TEA) | 101.19 | - | Solvent |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent |

| Tetrabutylammonium fluoride (TBAF) | 261.46 | 1.1 | 1.1 |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-N-methylaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous triethylamine and tetrahydrofuran as the solvent system.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion of the coupling reaction, add a 1M solution of TBAF in THF (1.1 eq) to the reaction mixture to effect the desilylation.

-

Stir for an additional 1-2 hours at room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-ethynyl-N-methylaniline.[2][5]

Purification and Characterization

The final product, 3-ethynyl-N-methylaniline, should be characterized to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

-

Column Chromatography: The primary method for purification, typically using a silica gel stationary phase and a mixture of hexanes and ethyl acetate as the mobile phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic C≡C-H and N-H stretching frequencies.

Safety Considerations

-

Halogenated Compounds: 3-Iodoaniline and 3-iodo-N-methylaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Triethylamine is corrosive and flammable, while THF is a flammable peroxide-former. Handle with care in a fume hood.

-

Alkynes: Trimethylsilylacetylene is flammable and should be handled under an inert atmosphere.

Conclusion

The synthesis of 3-ethynyl-N-methylaniline is a robust and reproducible process, primarily relying on the well-established Sonogashira cross-coupling reaction. The preparation of the 3-iodo-N-methylaniline precursor via N-methylation of 3-iodoaniline is a straightforward initial step. The subsequent palladium/copper-catalyzed coupling with a protected alkyne source provides an efficient route to the desired product. This guide provides the fundamental knowledge and practical protocols for researchers and scientists to successfully synthesize this valuable chemical intermediate.

References

- Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(12), 3249–3255*.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Reddy, K. R., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(17), 6773–6780*.

- Gholinejad, M., & Nájera, C. (2015). Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling. Ultrasonics Sonochemistry, 22, 365-370.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Ethynyl-4-methylaniline. Retrieved from [Link]

- Ruczynski, J., & Brzezinski, J. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Molecules, 26(11), 3169.

Sources

- 1. 3-Ethynyl-4-methylaniline [myskinrecipes.com]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data for 3-ethynyl-N-methylaniline: Information Not Available

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-ethynyl-N-methylaniline has yielded no specific spectral information for this compound.

Despite extensive queries, publicly available chemical databases and scientific literature do not currently provide the requested experimental spectra. The search results consistently returned data for structurally related but distinct molecules, including:

-

3-Ethylaniline: Lacks the N-methyl and ethynyl groups.

-

N-Methylaniline: Lacks the 3-ethynyl substituent.

-

N-Ethyl-3-methylaniline: Possesses an N-ethyl and a 3-methyl group instead of the required N-methyl and 3-ethynyl groups.

-

3-Ethynyl-4-methylaniline: Features a methyl group at the 4-position of the aniline ring.

While the spectral data of these related compounds can offer some predictive insights into the expected spectral features of 3-ethynyl-N-methylaniline, they are not a substitute for the actual experimental data. For instance, one would anticipate characteristic signals for the ethynyl proton and carbon in the ¹H and ¹³C NMR spectra, a distinctive C≡C bond stretching vibration in the IR spectrum, and a specific molecular ion peak in the mass spectrum. However, without the actual data, a detailed analysis and the creation of an in-depth technical guide as requested is not feasible.

Researchers, scientists, and drug development professionals seeking this information are advised to consult specialized, proprietary chemical libraries or consider the synthesis and subsequent spectral characterization of 3-ethynyl-N-methylaniline to obtain the required data.

An In-depth Technical Guide to 3-Ethynyl-N-methylaniline (CAS No. 132056-23-6)

This guide provides a comprehensive overview of 3-Ethynyl-N-methylaniline, a versatile building block for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis and reactivity, key applications in organic synthesis and materials science, as well as safety, handling, and supplier information.

Introduction

3-Ethynyl-N-methylaniline, with the CAS number 132056-23-6, is an aromatic organic compound featuring both a secondary amine (N-methylaniline) and a terminal alkyne (ethynyl) group. This bifunctionality makes it a highly valuable intermediate in the synthesis of complex organic molecules. The presence of the reactive ethynyl group allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, while the nucleophilic secondary amine can be utilized for further functionalization or to modulate the electronic properties of the molecule. This unique combination of reactive sites has led to its application in the development of novel pharmaceuticals, functional polymers, and advanced materials.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Ethynyl-N-methylaniline is presented in the table below. It is important to note that while some data is readily available, other properties may be estimated or derived from analogous compounds.

| Property | Value | Source(s) |

| CAS Number | 132056-23-6 | [2][3] |

| Chemical Name | 3-Ethynyl-N-methylaniline | [2][4] |

| Synonyms | Benzenamine, 3-ethynyl-N-methyl- | [2] |

| Molecular Formula | C₉H₉N | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| SMILES | CNC1=CC=CC(=C1)C#C | [4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis and Reactivity

The synthesis of 3-Ethynyl-N-methylaniline can be envisioned through several synthetic routes, typically involving the introduction of the ethynyl group onto a pre-functionalized aniline derivative or the N-methylation of 3-ethynylaniline.

The reactivity of 3-Ethynyl-N-methylaniline is dominated by the chemistry of its two functional groups: the terminal alkyne and the N-methylaniline moiety.

Sonogashira Coupling

The terminal alkyne is a prime substrate for the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general workflow for a Sonogashira coupling involving 3-Ethynyl-N-methylaniline is depicted below.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).

-

To the stirred solution, add 3-Ethynyl-N-methylaniline (1.1-1.5 eq).

-

The reaction mixture is typically stirred at room temperature or heated until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography.

Note: Reaction conditions should be optimized for each specific substrate.

Azide-Alkyne "Click" Chemistry

The terminal alkyne of 3-Ethynyl-N-methylaniline is also a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[7][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction

-

In a reaction vessel, dissolve the organic azide (1.0 eq) and 3-Ethynyl-N-methylaniline (1.0 eq) in a suitable solvent system, often a mixture of t-butanol and water.

-

Add a solution of copper(II) sulfate (1-5 mol%) and a reducing agent, such as sodium ascorbate (5-10 mol%), to generate the active Cu(I) catalyst in situ.

-

The reaction is typically stirred at room temperature and proceeds to completion within a few hours.

-

The product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, an extractive workup followed by purification is performed.

Applications

The unique structural features of 3-Ethynyl-N-methylaniline make it a valuable building block in several areas of research and development.

Drug Discovery and Development

The N-methylaniline scaffold is present in numerous biologically active compounds, and the ethynyl group serves as a versatile handle for introducing molecular diversity.[9][10] Through Sonogashira coupling and click chemistry, complex molecules with potential therapeutic applications can be synthesized. For instance, the related compound 3-ethynylaniline is a key intermediate in the synthesis of the anticancer drug erlotinib.[11] The ability to readily form stable triazole linkages via click chemistry is particularly advantageous for creating bioconjugates and developing targeted drug delivery systems.[12][13]

Materials Science and Polymer Chemistry

The bifunctionality of 3-Ethynyl-N-methylaniline and its analogs is leveraged in the synthesis of advanced polymers and materials. The ethynyl group can undergo polymerization or cross-linking to form materials with high thermal stability and desirable mechanical properties, suitable for applications in aerospace and electronics.[2] The resulting conjugated polymers are also of interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] Furthermore, the aniline moiety can be utilized in the synthesis of dyes and pigments.[1]

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

-

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep in a dark place under an inert atmosphere.[4]

Suppliers

3-Ethynyl-N-methylaniline is available from several chemical suppliers that specialize in research and development chemicals. When sourcing this compound, it is advisable to request a certificate of analysis (CoA) to verify its purity and identity.

References

-

ChemBuyersGuide.com, Inc. Atomax Chemicals Co., Ltd. (Page 498). Available from: [Link]

-

ChemBuyersGuide.com, Inc. Angene International Limited (Page 930). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Click chemistry. Available from: [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

DergiPark. The Use of Click Chemisty in Drug Development Applications. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 132056-23-6|3-Ethynyl-N-methylaniline|BLD Pharm [bldpharm.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 9. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 10. echemi.com [echemi.com]

- 11. 3-乙炔基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. N-Ethyl-3-methylaniline(102-27-2) 1H NMR [m.chemicalbook.com]

reactivity of the ethynyl group in 3-ethynyl-N-methylaniline

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 3-Ethynyl-N-methylaniline

Authored by a Senior Application Scientist

Abstract

3-Ethynyl-N-methylaniline is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, featuring a nucleophilic N-methylamino group and a reactive terminal alkyne on an aromatic scaffold, presents a unique electronic and steric environment. This guide provides an in-depth exploration of the reactivity of the ethynyl group, influenced by the meta-positioned N-methylamino substituent. We will dissect key transformations, including palladium-catalyzed cross-coupling, cycloaddition reactions, and polymerization, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Electronic and Steric Profile

The reactivity of the terminal alkyne in 3-ethynyl-N-methylaniline is fundamentally governed by the electronic interplay with the N-methylamino group. The amino group is a moderate electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. While this effect is strongest at the ortho and para positions, its inductive influence is felt throughout the molecule. This has two primary consequences for the ethynyl moiety:

-

Increased Nucleophilicity: The overall electron-rich nature of the molecule enhances the nucleophilicity of the π-system of the alkyne, making it more susceptible to attack by certain electrophiles.

-

Modulation of Acidity: The terminal alkyne proton (pKa ≈ 25 in DMSO) remains sufficiently acidic to be deprotonated by common bases, forming a potent acetylide nucleophile, which is crucial for many C-C bond-forming reactions. The EDG at the meta position has a minor electronic effect on this acidity compared to a para substituent.

This balance of properties makes the ethynyl group a versatile handle for a wide array of chemical transformations.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is arguably the most powerful and widely utilized reaction for terminal alkynes, forming a carbon-carbon bond between the alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon).[3][4][5] This reaction is catalyzed by a palladium-copper system and proceeds under mild conditions, making it exceptionally valuable in complex molecule synthesis.[5][6]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[5]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X). The terminal alkyne, activated by the copper catalyst, then transfers to the palladium center in a transmetalation step. Reductive elimination from the resulting complex yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex than the alkyne itself, facilitating the crucial transmetalation step.

The N-methylamino group on the aniline ring can potentially coordinate with the palladium catalyst. While this can sometimes lead to catalyst deactivation, the use of bulky phosphine ligands can mitigate this effect and stabilize the catalyst.[7]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling 3-ethynyl-N-methylaniline with an aryl bromide.

Materials:

-

3-ethynyl-N-methylaniline

-

Aryl bromide (e.g., 4-iodotoluene)

-

Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq). Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add 3-ethynyl-N-methylaniline (1.1 eq) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

| Problem | Potential Cause | Proposed Solution | Reference |

| High yield of homocoupled diyne | Oxygen contamination; Copper-catalyzed side reaction | Ensure strict anaerobic conditions by degassing solvents. Consider a copper-free protocol. Add the alkyne slowly to keep its concentration low. | [7] |

| Low conversion / Sluggish reaction | Catalyst deactivation by the amino group; Insufficient temperature | Use bulky phosphine or NHC ligands to stabilize the palladium catalyst. Increase the reaction temperature, especially for less reactive aryl bromides or chlorides. | [6][7] |

| Reaction fails to initiate | Poor quality reagents or catalyst | Use freshly purified solvents and bases. Ensure the palladium catalyst is active. | [4] |

Cycloaddition Reactions: The Power of "Click" Chemistry

The terminal ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Mechanistic Rationale

In the presence of a Cu(I) catalyst, the terminal alkyne and an organic azide react to form a stable triazole ring. The reaction is believed to proceed through the formation of a copper acetylide, which then reacts with the azide. The N-methylamino group generally does not interfere with this transformation, showcasing the high functional group tolerance of the reaction. Other cycloaddition pathways, such as [3+3] cycloadditions, have also been explored with ethynyl precursors to generate complex heterocyclic systems like 1,2,4-triazinane derivatives.[8][9][10]

Sources

- 1. 3-Ethynyl-N-methylaniline [myskinrecipes.com]

- 2. 3-Ethynyl-N-methylaniline [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Ascendant Monomer: A Technical Guide to the Applications of 3-Ethynyl-N-Methylaniline in Advanced Materials Science

Abstract

The confluence of aromatic and acetylenic functionalities within a single molecular architecture presents a fertile ground for the development of next-generation polymers and functional materials. 3-Ethynyl-N-methylaniline, a bespoke monomer, stands at the forefront of this innovation. Its unique trifecta of an aromatic ring, a reactive ethynyl group, and an N-methylated amine offers a nuanced platform for creating materials with exceptional thermal stability, tailored electronic properties, and robust mechanical performance. This technical guide synthesizes the latent potential of 3-ethynyl-N-methylaniline in materials science, providing researchers and industry professionals with a comprehensive overview of its synthesis, polymerization pathways, and prospective applications in high-performance sectors. We will delve into the mechanistic underpinnings of its reactivity and present field-proven insights to guide the exploration of this versatile building block.

Introduction: The Strategic Advantage of 3-Ethynyl-N-Methylaniline

The quest for advanced materials with superior performance characteristics is a perpetual driver of innovation in chemistry and materials science. Monomers that possess multiple, distinct reactive sites are particularly valuable as they allow for the construction of complex, highly-functionalized polymeric structures. While aniline and its derivatives have long been foundational in the synthesis of dyes, pharmaceuticals, and polymers, the incorporation of an ethynyl group introduces a powerful tool for crosslinking and conjugation.[1][2]

3-Ethynyl-N-methylaniline emerges as a strategically significant monomer due to the interplay of its constituent functional groups:

-

The Aniline Core: Provides a robust aromatic backbone, contributing to thermal stability and offering sites for electrophilic substitution, thereby allowing for further functionalization.

-

The N-Methyl Group: Unlike its primary amine counterpart, 3-ethynylaniline, the N-methyl group in 3-ethynyl-N-methylaniline modifies the electronic properties and reactivity of the amine nitrogen. This can influence polymerization kinetics, solubility of the resulting polymers, and the final material's morphology.

-

The Ethynyl Group: This terminal alkyne is the cornerstone of 3-ethynyl-N-methylaniline's versatility. It can undergo a variety of reactions, most notably thermal or catalytic cyclotrimerization and polymerization, leading to highly cross-linked, three-dimensional networks.[3] This moiety is also key to creating conjugated backbones for electronic applications.

This guide will explore how these features can be harnessed to create a new generation of materials for demanding applications.

Synthesis and Physicochemical Properties

While specific synthesis routes for 3-ethynyl-N-methylaniline are not extensively documented in publicly available literature, its synthesis can be logically inferred from standard organic chemistry principles, likely involving the Sonogashira coupling of a protected 3-iodo-N-methylaniline with a suitable acetylene source.

Table 1: Predicted Physicochemical Properties of 3-Ethynyl-N-Methylaniline

| Property | Predicted Value | Significance in Materials Science |

| Molecular Formula | C₉H₉N | Provides the basic building block for polymerization. |

| Molecular Weight | 131.18 g/mol | Influences stoichiometry in polymerization reactions. |

| Boiling Point | Estimated >200 °C | A high boiling point is indicative of thermal stability. |

| Solubility | Soluble in organic solvents | Facilitates solution-based processing and polymerization. |

Polymerization Pathways and Mechanistic Insights

The dual functionality of 3-ethynyl-N-methylaniline allows for several polymerization strategies, each yielding materials with distinct properties.

Oxidative Polymerization of the Aniline Moiety

Similar to aniline and its N-substituted derivatives, 3-ethynyl-N-methylaniline can undergo oxidative polymerization to form a poly(N-methylaniline) backbone with pendant ethynyl groups.[4][5]

Experimental Protocol: Oxidative Polymerization of 3-Ethynyl-N-Methylaniline

-

Monomer Dissolution: Dissolve a precise amount of 3-ethynyl-N-methylaniline in a 1 M solution of a suitable acid (e.g., hydrochloric acid or p-toluenesulfonic acid) within a reaction vessel. The acid acts as a dopant and provides the reaction medium.

-

Cooling: Cool the solution to 0-5 °C in an ice bath under constant stirring to control the reaction exotherm.

-

Initiator Preparation: Separately, dissolve a stoichiometric amount of an oxidizing agent, such as ammonium persulfate (APS), in a 1 M acid solution and cool to 0-5 °C.

-

Initiation: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. A color change to dark green or black typically indicates the onset of polymerization.

-

Polymerization: Continue stirring the reaction mixture at 0-5 °C for a predetermined period (e.g., 2-24 hours) to achieve the desired molecular weight.

-

Isolation: Collect the resulting polymer precipitate by filtration and wash thoroughly with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Causality Behind Experimental Choices:

-

Acidic Medium: The acidic environment protonates the nitrogen atom, increasing the monomer's solubility and facilitating the formation of radical cations, which are key intermediates in the polymerization process.

-

Low Temperature: The polymerization of anilines is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent over-oxidation, and obtain a polymer with a well-defined structure and higher molecular weight.

-

Stoichiometric Control: The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization yield, molecular weight, and the electrical conductivity of the final polymer.[5]

Diagram: Oxidative Polymerization Workflow

Caption: Workflow for the oxidative polymerization of 3-ethynyl-N-methylaniline.

Thermal Cross-linking of the Ethynyl Groups

The pendant ethynyl groups on the poly(3-ethynyl-N-methylaniline) backbone provide a mechanism for post-polymerization cross-linking. Upon heating, these groups can undergo complex reactions, including cyclotrimerization to form aromatic linkages and other addition reactions, resulting in a highly cross-linked, thermoset material.

Experimental Protocol: Thermal Curing of Poly(3-ethynyl-N-methylaniline)

-

Sample Preparation: Prepare a film or pellet of the synthesized poly(3-ethynyl-N-methylaniline).

-

Curing: Place the sample in a programmable oven or a differential scanning calorimeter (DSC).

-

Heating Program: Heat the sample under an inert atmosphere (e.g., nitrogen or argon) using a controlled temperature ramp (e.g., 10 °C/min) to a final curing temperature, typically in the range of 200-350 °C. The exact temperature will depend on the desired degree of cross-linking.

-

Isothermal Hold: Hold the sample at the final curing temperature for a specified duration (e.g., 1-4 hours) to ensure complete cross-linking.

-

Cooling: Allow the sample to cool slowly to room temperature.

Diagram: Thermal Cross-linking Mechanism

Sources

An In-Depth Technical Guide to 3-Ethynyl-N-methylaniline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-ethynyl-N-methylaniline, a versatile aromatic amine derivative. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical properties, and potential applications. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for its effective utilization in a laboratory setting.

Introduction and Historical Context

3-Ethynyl-N-methylaniline, with the chemical formula C₉H₉N, belongs to the class of ethynylated aromatic amines. These compounds are characterized by the presence of a reactive terminal alkyne group and a nucleophilic secondary amine on an aromatic scaffold. This dual functionality makes them valuable building blocks in organic synthesis, particularly for the construction of complex heterocyclic systems and functionalized polymers.

While the broader class of N-methylanilines has a rich history dating back to the dawn of the synthetic dye industry with William Henry Perkin's discovery of mauveine from aniline in 1856, the specific history of 3-ethynyl-N-methylaniline is less documented in seminal, publicly accessible literature.[1] Its emergence is intrinsically linked to the development of powerful cross-coupling reactions, most notably the Sonogashira coupling, which was first reported in 1975.[2] This reaction provided a reliable method for the introduction of the ethynyl moiety onto an aromatic ring, paving the way for the synthesis and exploration of a wide array of ethynylated anilines, including the N-methylated derivative. The primary impetus for the synthesis of such compounds has been their utility as intermediates in the preparation of pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 3-ethynyl-N-methylaniline is paramount for its effective use and characterization.

| Property | Value | Source |

| CAS Number | 132056-23-6 | [3] |

| Molecular Formula | C₉H₉N | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) | Inferred |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the N-H proton, and the acetylenic proton. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The N-methyl group will present as a singlet around δ 2.8-3.0 ppm. The acetylenic proton will be a singlet at approximately δ 3.0-3.2 ppm, and the N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display characteristic peaks for the aromatic carbons, the N-methyl carbon, and the two acetylenic carbons. The aromatic carbons will resonate in the region of δ 110-150 ppm. The N-methyl carbon will be observed around δ 30-35 ppm. The two sp-hybridized carbons of the alkyne will appear at approximately δ 80 and 85 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A weaker absorption for the C≡C triple bond stretch will be present around 2100 cm⁻¹. The N-H stretch of the secondary amine will be visible as a medium-intensity band in the region of 3350-3450 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 131.

Synthesis of 3-Ethynyl-N-methylaniline

The most logical and widely applicable synthetic route to 3-ethynyl-N-methylaniline is through a Sonogashira cross-coupling reaction. This powerful method involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[2][6][7] In this case, the synthesis would proceed by coupling a suitable terminal alkyne source with a 3-halo-N-methylaniline derivative.

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary starting materials: a 3-halo-N-methylaniline and a protected or unprotected acetylene source. The most common halogenated precursor would be 3-iodo-N-methylaniline due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.

Caption: Retrosynthetic approach to 3-ethynyl-N-methylaniline.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 3-ethynyl-N-methylaniline from 3-iodo-N-methylaniline and ethynyltrimethylsilane, followed by deprotection. The use of a silyl-protected alkyne is a common strategy to prevent the self-coupling of the terminal alkyne (Glaser coupling).

Step 1: Synthesis of 3-Iodo-N-methylaniline

The starting material, 3-iodo-N-methylaniline (CAS: 61829-42-3), can be synthesized from 3-iodoaniline through N-methylation.[8] Various methods for N-methylation of anilines are known, including reductive amination with formaldehyde or reaction with methylating agents like dimethyl sulfate or methyl iodide.[9][10][11][12]

Step 2: Sonogashira Coupling of 3-Iodo-N-methylaniline with Ethynyltrimethylsilane

Caption: Workflow for the Sonogashira coupling step.

Materials:

-

3-Iodo-N-methylaniline

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add 3-iodo-N-methylaniline (1.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (5 mL per mmol of 3-iodo-N-methylaniline) and distilled triethylamine (2.0 eq) via syringe.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir under argon for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)-N-methylaniline, can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.

-

Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[2]

-

Triethylamine: This base serves to neutralize the hydroiodic acid (HI) that is formed during the reaction, regenerating the active catalyst. It also acts as a solvent.

-

Excess Alkyne: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.

Step 3: Deprotection of the Silyl Group

Caption: Deprotection step to yield the final product.

Materials:

-

3-((Trimethylsilyl)ethynyl)-N-methylaniline

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol

-

THF

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)-N-methylaniline in a mixture of methanol and THF (1:1).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-ethynyl-N-methylaniline.

-

The final product can be further purified by column chromatography if necessary.

Applications in Research and Development

While specific, large-scale industrial applications of 3-ethynyl-N-methylaniline are not widely documented, its structure makes it a highly valuable intermediate in several areas of chemical research and drug discovery.

-

Medicinal Chemistry: The ethynyl and N-methylaniline moieties are present in numerous biologically active compounds. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important pharmacophores. The N-methylaniline scaffold is found in various kinase inhibitors and other therapeutic agents. Therefore, 3-ethynyl-N-methylaniline serves as a versatile building block for the synthesis of novel drug candidates.

-

Materials Science: Ethynylated aromatic compounds are precursors to conjugated polymers with interesting electronic and optical properties. The polymerization of 3-ethynyl-N-methylaniline can lead to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The N-methylamino group can be used to tune the electronic properties of the resulting polymer.

-

Agrochemicals: Aniline derivatives are a cornerstone of the agrochemical industry. The introduction of an ethynyl group can modulate the biological activity and metabolic stability of potential herbicides, fungicides, and insecticides.

Conclusion

3-Ethynyl-N-methylaniline represents a synthetically valuable molecule whose full potential is still being explored. Its efficient synthesis via the Sonogashira coupling reaction makes it an accessible building block for a wide range of applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this versatile compound in their scientific endeavors. Further research into the applications of 3-ethynyl-N-methylaniline is warranted and is expected to uncover novel materials and therapeutic agents.

References

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).

-

Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline | Request PDF. (n.d.). Retrieved from [Link]

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). ACS Omega, 5(25), 15357–15368. [Link]

-

Sonogashira coupling. (2023, December 19). In Wikipedia. [Link]

-

3-Ethyl-n-methylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2465. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15429–15440. [Link]

-

Synthesis of N-methylaniline over molecular sieve catalysts | Request PDF. (n.d.). Retrieved from [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry, 16, 188–196. [Link]

- Method for preparing n-methylaniline. (n.d.). Google Patents.

-

Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2020). Molecules, 25(19), 4573. [Link]

-

4-Ethynylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. (2022). International Journal of Molecular Sciences, 23(7), 3907. [Link]

-

William Henry Perkin and the world's first synthetic dye. (2017, August 25). Science and Industry Museum. [Link]

-

3-Iodo-N-methylaniline. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

- 1. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 3-Iodo-N-methylaniline - Lead Sciences [lead-sciences.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

A Theoretical and Computational Exploration of 3-Ethynyl-N-methylaniline: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 3-ethynyl-N-methylaniline, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and extensive theoretical data on this specific molecule are nascent, this document synthesizes established computational methodologies applied to analogous structures, such as N-methylaniline and ethynyl aniline derivatives. By leveraging density functional theory (DFT) and other ab initio methods, we delineate a robust protocol for predicting its structural, electronic, spectroscopic, and reactive properties. This guide is intended to empower researchers, scientists, and drug development professionals to computationally model and rationally design novel therapeutics and functional materials based on the 3-ethynyl-N-methylaniline scaffold.

Introduction: The Scientific Imperative

3-Ethynyl-N-methylaniline is a fascinating bifunctional molecule, integrating the electron-donating N-methylamino group and the versatile ethynyl moiety on an aromatic ring. This unique combination imparts a rich chemical reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals and advanced polymers.[1][2][3] The ethynyl group, in particular, is a key functional handle for bioorthogonal chemistry and click reactions, enabling the facile construction of complex molecular architectures.[4] Furthermore, aniline derivatives are well-established pharmacophores, and understanding their metabolic fate is crucial in drug development.[5][6]

Theoretical calculations offer a powerful, cost-effective, and time-efficient avenue to explore the molecular properties and reactivity of 3-ethynyl-N-methylaniline at the atomic level. By predicting its behavior before engaging in extensive synthetic and experimental work, we can accelerate the discovery and development of novel applications. This guide provides the foundational knowledge and practical protocols to achieve this.

Core Principles of Computational Investigation

The theoretical investigation of 3-ethynyl-N-methylaniline hinges on the principles of quantum mechanics, where the electronic structure and energy of the molecule are calculated to derive its properties. Density Functional Theory (DFT) has emerged as the workhorse for such studies on medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[7][8]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while often providing results comparable to more demanding ab initio methods. A popular and reliable functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[8][9]

Choosing the Right Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The choice of basis set directly impacts the accuracy of the calculation. For molecules like 3-ethynyl-N-methylaniline, Pople-style basis sets such as 6-31G(d) or the more flexible 6-311++G(d,p) are commonly employed. The latter includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[10]

Workflow for Theoretical Calculations

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram outlines the key steps in the theoretical investigation of 3-ethynyl-N-methylaniline.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Predicted Molecular Geometry and Structural Parameters

The first step in any theoretical study is to determine the equilibrium geometry of the molecule. This is achieved through a geometry optimization calculation, which finds the minimum energy conformation of the molecule. For 3-ethynyl-N-methylaniline, the key structural parameters of interest are the bond lengths, bond angles, and dihedral angles, particularly around the amino and ethynyl groups.

Table 1: Predicted Key Structural Parameters for 3-Ethynyl-N-methylaniline (Based on Analogy)

| Parameter | Predicted Value (Å or °) | Rationale |

| C-N Bond Length | ~1.39 | Partial double bond character due to lone pair delocalization. |

| C≡C Bond Length | ~1.21 | Characteristic of a carbon-carbon triple bond. |

| C-C≡C Bond Angle | ~178 | Nearly linear geometry of the ethynyl group. |

| C-N-C (methyl) Bond Angle | ~120 | sp²-like hybridization of the nitrogen atom. |

Electronic Properties and Reactivity Insights

The electronic properties of a molecule are paramount to understanding its reactivity and potential applications. Key descriptors derived from theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For 3-ethynyl-N-methylaniline, the HOMO is expected to be localized primarily on the electron-rich N-methylaniline moiety, while the LUMO may have significant contributions from the ethynyl group and the aromatic ring.

Caption: A conceptual diagram of Frontier Molecular Orbitals (FMOs).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

These descriptors are invaluable for predicting how 3-ethynyl-N-methylaniline will interact with other molecules, for instance, in a biological system or a chemical reaction.

Predicted Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for the identification and characterization of 3-ethynyl-N-methylaniline.

Vibrational Spectroscopy (Infrared - IR)

Frequency calculations not only confirm that the optimized geometry is a true minimum on the potential energy surface but also provide the vibrational frequencies and their corresponding IR intensities. Key vibrational modes to look for in the IR spectrum of 3-ethynyl-N-methylaniline would include the N-H stretch (if present, though in N-methylaniline it is a C-N-H bend), C-N stretching, aromatic C-H stretching, and the characteristic C≡C and ≡C-H stretches of the ethynyl group. Theoretical spectra can be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with reasonable accuracy. This is particularly useful for assigning complex spectra and for studying the effects of substituents on the electronic environment of the nuclei. For 3-ethynyl-N-methylaniline, it would be interesting to predict the chemical shifts of the aromatic protons and carbons, the methyl protons and carbon, and the ethynyl proton and carbons.

Potential Applications in Drug Development and Materials Science

The insights gained from theoretical calculations on 3-ethynyl-N-methylaniline can directly inform its application in various fields.

-

Drug Discovery: By understanding its electronic properties and reactivity, medicinal chemists can design more effective drug candidates. For instance, the ethynyl group can be used as an anchor for covalent inhibitors or for attaching the molecule to a larger scaffold via click chemistry. The N-methylaniline core is a common feature in many biologically active compounds.[6][12]

-

Materials Science: The ability of the ethynyl group to undergo polymerization and cross-linking reactions makes 3-ethynyl-N-methylaniline a promising monomer for the synthesis of advanced polymers with interesting electronic and thermal properties.[1] Theoretical calculations can help in predicting the properties of these resulting polymers.

Methodological Protocol: A Step-by-Step Guide

This section provides a generalized, step-by-step protocol for performing DFT calculations on 3-ethynyl-N-methylaniline using a common quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

-

Molecular Structure Input:

-

Build the 3D structure of 3-ethynyl-N-methylaniline using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Input File Preparation:

-

Specify the desired level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p)).

-

Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Include keywords for geometry optimization (Opt), frequency calculation (Freq), and NMR prediction (NMR).

-

-

Execution of Calculation:

-

Submit the input file to the quantum chemistry software.

-

Monitor the progress of the calculation, ensuring it converges to a stable solution.

-

-

Analysis of Output:

-

Geometry Optimization: Verify that the optimization converged successfully and that there are no imaginary frequencies in the frequency calculation output.

-

Electronic Properties: Extract the HOMO and LUMO energies and visualize the corresponding molecular orbitals.

-

Spectroscopic Data: Analyze the calculated IR frequencies and intensities, and the predicted NMR chemical shifts. Compare with any available experimental data.

-

Thermodynamic Data: Extract the calculated enthalpy, Gibbs free energy, and other thermodynamic properties.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the computational investigation of 3-ethynyl-N-methylaniline. By employing DFT calculations, researchers can gain deep insights into its structural, electronic, and spectroscopic properties, thereby guiding its synthesis and application in drug discovery and materials science.

Future theoretical work could explore the excited state properties of this molecule to understand its photophysical behavior, investigate its reactivity in specific chemical transformations through transition state calculations, and model its interactions with biological targets such as enzymes or receptors. The synergy between such theoretical predictions and experimental validation will undoubtedly accelerate the realization of the full potential of 3-ethynyl-N-methylaniline.

References

- Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. The Journal of Physical Chemistry C.

- Ethynyl substitution effect on the electronic excitation spectra of aniline. Chemical Research in Chinese Universities.

-

Optimized geometries of aniline, N-methylaniline and their hydrogen... - ResearchGate. [Link]

-

Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor - ResearchGate. [Link]

-

Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations - ResearchGate. [Link]

-

(A) Density functional theory (DFT) calculation result of methyl... - ResearchGate. [Link]

-

Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed. [Link]

-

3-Ethynyl-4-methylaniline - MySkinRecipes. [Link]

-

3-Ethynyl-N-methylaniline - MySkinRecipes. [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. [Link]

-